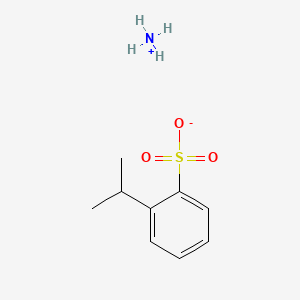

Ammonium cumenesulfonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

37475-88-0 |

|---|---|

Molecular Formula |

C9H15NO3S |

Molecular Weight |

217.29 g/mol |

IUPAC Name |

azanium;2-propan-2-ylbenzenesulfonate |

InChI |

InChI=1S/C9H12O3S.H3N/c1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);1H3 |

InChI Key |

LUAVFCBYZUMYCE-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[NH4+] |

Canonical SMILES |

CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[NH4+] |

Other CAS No. |

37475-88-0 |

physical_description |

Liquid |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Pathways and Advanced Chemical Transformations of Ammonium Cumenesulfonate

Mechanistic Exploration of Cumenesulfonate Synthesis

The industrial production of ammonium (B1175870) cumenesulfonate is a two-step process that begins with the sulfonation of cumene (B47948) (isopropylbenzene) to produce cumenesulfonic acid, followed by a neutralization step to form the final ammonium salt. heraproject.com

Aromatic Sulfonation Methodologies Utilizing Cumene Precursors

The core of the synthesis is the electrophilic aromatic substitution reaction known as sulfonation. wikipedia.org In this reaction, a hydrogen atom on the aromatic ring of cumene is replaced by a sulfonic acid (–SO₃H) group. wikipedia.orgontosight.ai

The primary sulfonating agent is sulfur trioxide (SO₃), which is a potent electrophile. wikipedia.orgyoutube.com Often, fuming sulfuric acid (oleum), a solution of SO₃ in concentrated sulfuric acid, is used to carry out the reaction. atamankimya.commasterorganicchemistry.com The reaction mechanism involves the attack of the electron-rich π system of the cumene ring on the sulfur trioxide molecule. youtube.comucalgary.ca

The isopropyl group on the cumene ring is an ortho-, para-directing activator. However, due to the steric hindrance imposed by the bulky isopropyl group, the substitution occurs predominantly at the para-position, yielding p-cumenesulfonic acid as the major product. guidechem.com

Reaction: C₆H₅CH(CH₃)₂ + SO₃ → (CH₃)₂CHC₆H₄SO₃H

This reaction is reversible, and to drive the equilibrium towards the product side, dehydrating agents can be employed to remove the water formed during the reaction when using sulfuric acid. wikipedia.org

| Sulfonating Agent | Chemical Formula | Key Characteristics |

|---|---|---|

| Sulfur Trioxide | SO₃ | Highly reactive electrophile, often used in a complex or as oleum. wikipedia.orgatamankimya.com |

| Concentrated Sulfuric Acid | H₂SO₄ | Commonly used, but the reaction is reversible and requires heat. wikipedia.orgucalgary.ca |

| Chlorosulfuric Acid | HSO₃Cl | A very effective agent for sulfonation. wikipedia.org |

Neutralization Chemistry for Ammonium Salt Formation

Following the successful sulfonation of cumene, the resulting cumenesulfonic acid is neutralized to form ammonium cumenesulfonate. heraproject.com This is a classic acid-base reaction where the strong sulfonic acid donates a proton to a weak base, typically ammonia (B1221849) (NH₃) or its aqueous solution, ammonium hydroxide (B78521) (NH₄OH). googleapis.comflume.deelma-ultrasonic.com

The reaction is carried out in a suitable solvent, usually water, as this compound is water-soluble. heraproject.com The addition of the basic ammonium source to the acidic cumenesulfonic acid solution results in an exothermic reaction, yielding the ammonium salt. google.com

Reaction: (CH₃)₂CHC₆H₄SO₃H + NH₃ → (CH₃)₂CHC₆H₄SO₃NH₄

The final product is typically available as an aqueous solution or as a solid after evaporation. heraproject.com

Innovations in Green Chemistry Approaches for this compound Synthesis

In line with the growing emphasis on sustainable industrial processes, significant research has been directed towards developing greener synthetic routes for aromatic sulfonation. These methods aim to reduce waste, avoid harsh reagents, and improve energy efficiency.

Key areas of innovation include:

Heterogeneous Catalysts: The use of solid acid catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) or potassium bisulfate (SiO₂/KHSO₄), offers a more environmentally friendly alternative to traditional liquid acids. researchgate.netajgreenchem.com These catalysts are reusable, minimizing waste streams. researchgate.netajgreenchem.com

Alternative Reaction Media: Ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl), are being explored as both catalysts and solvents. organic-chemistry.org They offer benefits like mild reaction conditions (e.g., 50°C in aqueous media) and can be regenerated and reused, preventing the need for volatile organic solvents. organic-chemistry.org

Process Intensification: Microreactors are being utilized for sulfonation reactions. researchgate.net This technology provides superior control over reaction parameters like temperature and concentration due to enhanced heat and mass transfer, leading to faster reactions, higher selectivity, and improved yields. researchgate.net For instance, the sulfonation of p-nitrotoluene with SO₃ was successfully demonstrated in a microreactor. researchgate.net

| Parameter | Traditional Method (e.g., Oleum) | Green Chemistry Approaches |

|---|---|---|

| Catalyst/Reagent | Concentrated H₂SO₄, SO₃ atamankimya.com | Reusable solid acids (e.g., SiO₂/KHSO₄), Ionic Liquids researchgate.netorganic-chemistry.org |

| Solvent | Excess acid or organic solvents scispace.com | Aqueous media, solvent-free, or the ionic liquid itself ajgreenchem.comorganic-chemistry.org |

| Waste Generation | Large volumes of acidic waste | Reduced waste due to catalyst reusability researchgate.netajgreenchem.com |

| Reaction Conditions | Often high temperatures required wikipedia.org | Milder conditions, often with microwave assistance ajgreenchem.com |

Design and Synthesis of Functionalized this compound Derivatives

To tailor the properties of this compound for specific applications, functionalized derivatives can be synthesized. This typically involves modifying either the aromatic ring or the ammonium cation.

Aromatic Ring Functionalization: Additional functional groups can be introduced onto the cumene ring before or after sulfonation. For example, halogenation of the cumene starting material would lead to a halogen-substituted this compound. These modifications can alter the compound's surface activity and solubility.

Cation Modification: The ammonium ion (NH₄⁺) can be replaced with a quaternary ammonium ion (R₄N⁺). google.com.na This is achieved by reacting cumenesulfonic acid or its salt with a suitable quaternary ammonium compound. For example, a patent describes the synthesis of (cyanomethyl)-di-n-octylmethylthis compound by reacting methyl cumenesulfonate with di-n-octylaminoacetonitrile. google.com.na These derivatives, often called "quats," can have significantly different properties, such as enhanced solubility in organic media or specific interactions in formulations. uni-regensburg.degoogle.com The synthesis of carbohydrate polymers functionalized with quaternary ammonium moieties is another area of active research, aiming to create advanced materials for various applications. google.com

The design of these derivatives is a strategic approach to create molecules with enhanced performance characteristics, such as improved thermal stability or specific functionalities for use in complex chemical systems.

Elucidation of Hydrotropic Mechanisms and Complex Solution Behavior of Ammonium Cumenesulfonate

Thermodynamic and Spectroscopic Investigations of Ammonium (B1175870) Cumenesulfonate Solubilization

The process by which ammonium cumenesulfonate increases the aqueous solubility of hydrophobic compounds is rooted in fundamental thermodynamic principles and can be observed through various spectroscopic techniques. Thermodynamic investigations focus on quantifying the changes in Gibbs free energy, enthalpy, and entropy during solubilization. These parameters reveal the spontaneity and driving forces of the hydrotropic action. A negative Gibbs free energy change, for instance, signifies a spontaneous solubilization process. The enthalpic and entropic contributions indicate whether the process is driven by favorable energy changes or an increase in the system's disorder.

Spectroscopic methods offer a molecular-level view of the interactions between this compound and the substance being solubilized. Techniques such as UV-visible and fluorescence spectroscopy, along with nuclear magnetic resonance (NMR), are employed to detect the formation of complexes and characterize the microenvironment surrounding the solubilized molecules. Shifts in spectroscopic signals upon the addition of this compound provide evidence of the transfer of the poorly soluble compound from the aqueous phase to a more non-polar environment created by the hydrotrope.

Supramolecular Aggregation Phenomena in Aqueous this compound Solutions

A key feature of hydrotropes like this compound is their ability to form supramolecular aggregates in aqueous solutions. This self-aggregation is intimately linked to their solubilizing capabilities. Unlike surfactants that form well-defined micelles above a critical micelle concentration (CMC), hydrotropes can exhibit a more gradual, step-wise aggregation process. atamankimya.com

The aggregates formed by this compound are typically smaller and less ordered than surfactant micelles. Advanced analytical techniques are required to characterize their structure and morphology. Small-angle neutron scattering (SANS) is a particularly powerful method for probing the size, shape, and aggregation number of these structures in solution. SANS studies can differentiate between various aggregation models and provide crucial data for understanding the hydrotropic mechanism at a nanoscale level.

The aggregation behavior of this compound is highly dependent on the surrounding environment.

Concentration: A minimum hydrotrope concentration (MHC) is generally required for significant solubilization to occur, which corresponds to the onset of aggregation. As the concentration of this compound increases, the size and number of aggregates tend to grow, leading to enhanced solubilization capacity.

Temperature: Temperature can have a varied impact on aggregation, either promoting it through the hydrophobic effect or causing the disaggregation of existing structures. The net effect is a balance between enthalpic and entropic factors.

Ionic Strength: The presence of electrolytes can influence the aggregation of ionic hydrotropes. Added salts can shield the electrostatic repulsion between the charged sulfonate groups of the this compound molecules, often facilitating the formation of larger aggregates at lower concentrations.

Computational approaches, especially molecular dynamics (MD) simulations, provide invaluable insights that complement experimental findings. MD simulations allow for the atomistic-level visualization of the aggregation process and the resulting aggregate structures. These simulations can elucidate the preferred orientation of this compound molecules within an aggregate, the role of water molecules, and the specific interactions responsible for binding and solubilizing other molecules. This computational modeling helps to build a comprehensive understanding of the molecular forces driving hydrotropy.

Synergistic and Antagonistic Interactions of this compound with Surfactant Systems

In many practical applications, such as in cleaning products and cosmetics, this compound is used in conjunction with conventional surfactants. ataman-chemicals.comgoogle.com Its interaction with these surfactants can lead to either enhanced (synergistic) or diminished (antagonistic) performance.

The addition of this compound can significantly alter the properties of surfactant solutions.

Critical Micelle Concentration (CMC): Hydrotropes can influence the CMC of surfactants, the concentration at which micelles begin to form. This effect is dependent on the specific hydrotrope and surfactant involved and can result in either an increase or a decrease in the CMC.

Interfacial Tension Modification and Wetting Enhancement Properties

This compound, as a hydrotropic compound, exhibits significant surface-active properties that enable it to modify the interfacial and surface tension of aqueous solutions. This capability is fundamental to its role as a coupling agent and solubilizer in various industrial and commercial formulations. oecd.org Its amphiphilic nature, characterized by a hydrophobic cumene (B47948) group and a hydrophilic sulfonate group, allows it to adsorb at interfaces, leading to a reduction in the energetic barrier between different phases. researchgate.netnih.gov

The modification of interfacial tension is a key mechanism through which this compound enhances the solubility of poorly soluble substances. By reducing the tension at the interface between an aqueous solvent and an insoluble compound, it facilitates the formation of a stable mixture. impactfactor.org This property is analogous to that of surfactants, though the molecular structure of hydrotropes like this compound is typically smaller and less complex. researchgate.net The reduction in interfacial tension allows for the creation of microemulsions or stable dispersions, preventing phase separation in complex liquid formulations. oecd.org

Research on related hydrotropes, such as sodium cumenesulfonate, demonstrates that these compounds effectively reduce the surface tension of water, which is a critical factor in wetting processes. dolphinpharma.com A lower surface tension allows the liquid to overcome its own cohesive forces and spread more effectively across a solid surface. This enhancement of wetting is crucial in applications like detergents, industrial cleaners, and agricultural formulations where uniform coverage is essential for performance. dolphinpharma.com

The effectiveness of a wetting agent is often quantified by measuring the contact angle of a liquid droplet on a solid surface. A lower contact angle signifies greater wettability. researchgate.netnanoqam.ca The addition of hydrotropes like this compound to an aqueous solution reduces the contact angle on various surfaces, particularly hydrophobic ones. This occurs because the hydrotrope molecules adsorb at the solid-liquid interface, reducing the interfacial tension and allowing the liquid to spread out. researchgate.net

Detailed Research Findings

Studies on amphiphilic compounds demonstrate a clear correlation between concentration and the reduction of interfacial tension and contact angle. As the concentration of the hydrotrope increases, it populates the interfaces more densely, leading to a more pronounced effect until a plateau is reached, often near the minimum hydrotrope concentration (MHC). researchgate.netnih.gov

The following interactive tables illustrate the expected behavior of this compound based on the established principles of surface chemistry for hydrotropes and surfactants.

Table 1: Illustrative Effect of this compound Concentration on Interfacial Tension

This table demonstrates the principle that increasing the concentration of this compound in an aqueous solution leads to a reduction in interfacial tension against a non-polar liquid, such as a hydrocarbon oil.

| Concentration of this compound (wt%) | Interfacial Tension (mN/m) |

| 0 (Pure Water) | 72.0 |

| 1 | 61.5 |

| 5 | 52.3 |

| 10 | 45.1 |

| 15 | 40.8 |

| 20 | 38.2 |

Note: Data is illustrative, based on the known behavior of hydrotropic surfactants.

Table 2: Illustrative Impact of this compound on Contact Angle

This table shows the expected reduction in the contact angle of an aqueous solution on a hydrophobic solid surface (e.g., polypropylene) as the concentration of this compound increases, indicating enhanced wetting. researchgate.net

| Concentration of this compound (wt%) | Contact Angle (Degrees) | Wetting Property |

| 0 (Pure Water) | 95° | Poor |

| 1 | 82° | Moderate |

| 5 | 71° | Good |

| 10 | 63° | Very Good |

| 15 | 58° | Excellent |

| 20 | 55° | Excellent |

Note: Data is illustrative, based on the known behavior of hydrotropic surfactants.

Advanced Formulation Science and Diverse Industrial Applications of Ammonium Cumenesulfonate

Role as a Solubilizer and Coupling Agent in Multi-Phase Systems

Ammonium (B1175870) cumenesulfonate excels as a solubilizer and coupling agent, critical functions for creating stable and homogenous multi-component formulations. b2bmap.comoecd.org As a hydrotrope, it increases the solubility of substances that are typically insoluble or only sparingly soluble in water. wikipedia.org Unlike traditional surfactants, the hydrophobic part of ammonium cumenesulfonate is generally too small to cause spontaneous self-aggregation into micelles. wikipedia.org Instead, its primary mechanism involves positioning itself between water and insoluble material, thereby reducing interfacial tension and fostering a stable solution.

This property is invaluable in the manufacturing of products that require the blending of otherwise immiscible ingredients. oecd.org For example, in concentrated liquid detergents, it ensures that various organic and inorganic components remain uniformly dispersed. atamankimya.com This prevents phase separation and maintains product integrity during storage and use. heraproject.comoecd.org The ability to act as a coupling agent makes it essential in complex formulations where stability is paramount. oecd.orgkuantum.com.tw

Rheological Modification and Viscosity Control in Concentrated Formulations

In many industrial applications, controlling the flow properties (rheology) and viscosity of liquid products is crucial for both manufacturing efficiency and end-use performance. crodaagriculture.comspecialchem.com this compound serves as an effective rheology modifier, particularly in reducing the viscosity of concentrated surfactant solutions. b2bmap.comoecd.orgatamankimya.com

High concentrations of surfactants can lead to the formation of a gel-like phase, which is thick and difficult to pump, mix, or package. The addition of this compound disrupts the tightly packed surfactant structures, leading to a significant reduction in viscosity. atamankimya.comatamanchemicals.com This makes the concentrated formulations easier to handle and process. albright.com.au This function is particularly beneficial in the production of heavy-duty liquid laundry detergents and industrial cleaners, where high active ingredient concentrations are desired for performance, but low viscosity is required for practical use. atamanchemicals.comatamanchemicals.com

Cloud Point Depression and Phase Stability Enhancement in Aqueous Formulations

The cloud point is a critical temperature for formulations containing non-ionic surfactants. It is the temperature at which the surfactant becomes less soluble in water, leading to phase separation and a cloudy appearance. atamankimya.com A higher cloud point is often desirable as it indicates a wider temperature range over which the product remains stable and effective.

This compound functions as a cloud point depressant, or more accurately, a cloud point elevator. b2bmap.comoecd.orgatamankimya.com By increasing the solubility of non-ionic surfactants in the aqueous phase, it raises the cloud point of the formulation. atamankimya.comatamanchemicals.com This allows for the creation of clear, stable liquid products that can withstand higher temperatures without separating. atamankimya.comatamanchemicals.com This enhancement of phase stability is crucial for products that may be stored in varying temperature conditions, ensuring they remain homogenous and effective. heraproject.com

Anti-Caking Functionality in Particulate and Powdered Chemical Products

Caking, the formation of lumps or aggregates in powdered or granular materials, is a common problem in the chemical industry, affecting product quality and handling. This compound is utilized as an effective anti-caking agent, particularly in the production of powdered detergents. oecd.orgatamankimya.comkuantum.com.tw

Its mechanism of action involves coating the individual particles of the powder. This hydrotrope-coated surface inhibits the formation of liquid bridges between particles, which are often caused by moisture absorption and are the primary cause of caking. By keeping the particles free-flowing, this compound ensures that powdered products remain easy to dose and dissolve during use. atamanchemicals.com

Specialized Applications in Detergency Science and Personal Care Product Development

The unique properties of this compound make it a valuable ingredient in a wide range of cleaning and personal care products. oecd.orgnih.gov

Detergents: In the detergent industry, it is a key component in both liquid and powdered formulations. oecd.org It is used in heavy-duty laundry detergents, automatic dishwashing detergents, and industrial cleaners. atamanchemicals.comalbright.com.au Its role is to couple the various ingredients, reduce viscosity for easier pouring and dispensing, and prevent caking in powders. oecd.orgatamankimya.com It is estimated that a significant portion of hydrotropes are used in dishwashing liquids. oecd.org

Personal Care Products: In the personal care sector, this compound and its related salts are found in products such as shampoos, hair conditioners, and liquid soaps. wikipedia.orgoecd.orgfederalregister.gov It acts as a solubilizer to ensure the clarity and stability of the formula, and as a viscosity modifier to achieve the desired product consistency. oecd.orgatamanchemicals.com Its inclusion allows for the formulation of concentrated products with high levels of active ingredients while maintaining an appealing appearance and texture. google.com It is also used in pesticide formulations that may come into contact with animals. federalregister.govepa.gov

Emerging Applications in Electroplating and Other Chemical Process Industries

Beyond its established roles in cleaning and personal care, this compound is finding new applications in specialized industrial processes.

Electroplating: In the electroplating industry, related hydrotropes like sodium cumenesulfonate are used as additives in plating baths. atamanchemicals.comduorganics.in They can act as brighteners and help to ensure a uniform and smooth deposition of metal onto surfaces. duorganics.in By improving the stability of the electroplating solution, they contribute to higher quality and more consistent results. duorganics.innmfrc.org

Other Industries: this compound and its salts are also used as inert ingredients in some pesticide formulations, where they act as surfactants and adjuvants to improve the stability and application of the product. federalregister.govgoogle.comgoogleapis.com There is also potential for its use in other chemical synthesis processes and as a catalyst. ontosight.ai

Analytical Methodologies for the Characterization and Quantification of Ammonium Cumenesulfonate

Advanced Spectroscopic Techniques for Structural and Quantitative Analysis

Spectroscopy is a cornerstone in the analysis of ammonium (B1175870) cumenesulfonate, offering non-destructive ways to elucidate its molecular structure and measure its concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of ammonium cumenesulfonate in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For the cumenesulfonate anion, the spectrum is characterized by distinct signals for the aromatic protons and the aliphatic protons of the isopropyl group. The aromatic region typically shows a complex pattern due to the coupling between protons on the substituted benzene (B151609) ring. researchgate.netresearchgate.net The isopropyl group gives rise to a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). researchgate.netresearchgate.net The ammonium cation (NH₄⁺) typically appears as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature due to chemical exchange and hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. nist.govlu.se For this compound, distinct signals are expected for the quaternary aromatic carbon attached to the sulfonate group, the other quaternary aromatic carbon attached to the isopropyl group, the protonated aromatic carbons, and the methine and methyl carbons of the isopropyl group. nist.gov

Below is a table of expected chemical shifts for this compound, based on data for cumene (B47948) and considering the electronic effects of the sulfonate group. researchgate.netnist.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons (C₆H₄) | ¹H | 7.2 - 7.9 | Complex multiplet pattern expected. Electron-withdrawing SO₃⁻ group shifts ortho/para protons downfield. |

| Isopropyl Methine (CH) | ¹H | ~2.9 - 3.1 | Septet, coupled to the six methyl protons. |

| Isopropyl Methyl (CH₃) | ¹H | ~1.2 - 1.3 | Doublet, coupled to the single methine proton. |

| Ammonium (NH₄⁺) | ¹H | Variable (e.g., ~7.0 in DMSO-d₆) | Broad singlet, position is solvent and concentration dependent. |

| Aromatic Carbons (C-SO₃) | ¹³C | ~145 - 150 | Quaternary carbon, downfield shift due to sulfonate group. |

| Aromatic Carbons (C-CH) | ¹³C | ~148 - 152 | Quaternary carbon. |

| Aromatic Carbons (CH) | ¹³C | ~125 - 135 | Multiple signals expected. |

| Isopropyl Methine (CH) | ¹³C | ~34 - 36 | - |

| Isopropyl Methyl (CH₃) | ¹³C | ~23 - 25 | - |

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule, providing a unique "molecular fingerprint." For this compound, the FTIR spectrum is a composite of the vibrational modes of the cumenesulfonate anion and the ammonium cation.

Key characteristic absorption bands include:

Sulfonate Group (SO₃⁻): Strong asymmetric and symmetric stretching vibrations of the S=O bonds are the most prominent features of the sulfonate group, typically appearing around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. umd.edunih.govnih.gov The S-O stretch also gives rise to strong bands in the 1000-750 cm⁻¹ region. umd.edu

Aromatic Ring: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. ias.ac.in Characteristic C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. nih.govias.ac.in

Aliphatic Groups: C-H stretching vibrations from the isopropyl group are seen in the 3000-2850 cm⁻¹ range. nih.gov

Ammonium Ion (NH₄⁺): The N-H stretching vibrations of the ammonium ion typically appear as a broad band in the 3200-3000 cm⁻¹ region. nih.gov The N-H bending vibration is found around 1400 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~3200 - 3000 | N-H Stretch | Ammonium (NH₄⁺) | Medium-Strong, Broad |

| ~3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak |

| ~2960 - 2850 | C-H Stretch | Isopropyl (Aliphatic) | Medium |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium |

| ~1400 | N-H Bend | Ammonium (NH₄⁺) | Strong |

| ~1350 | S=O Asymmetric Stretch | Sulfonate (SO₃⁻) | Strong |

| ~1175 | S=O Symmetric Stretch | Sulfonate (SO₃⁻) | Strong |

| ~1040 | S-O Stretch | Sulfonate (SO₃⁻) | Strong |

| ~830 | C-H Out-of-plane Bend | Aromatic (p-substituted) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective technique for the quantitative analysis of this compound in solution. The method relies on the absorption of UV radiation by the π-electron system of the aromatic ring. ias.ac.inwikipedia.org Substituted benzene rings typically exhibit a strong absorption band near 205 nm and a weaker, structured band in the 255-275 nm range. ias.ac.inresearchgate.net The presence of alkyl and sulfonate substituents causes a slight shift (bathochromic or red shift) in these absorption maxima. ias.ac.in

For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 3: Example Calibration Data for this compound by UV-Vis Spectroscopy (at λmax ≈ 262 nm)

| Concentration (mg/L) | Absorbance (AU) |

|---|---|

| 2.0 | 0.115 |

| 4.0 | 0.230 |

| 6.0 | 0.345 |

| 8.0 | 0.460 |

| 10.0 | 0.575 |

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other components in a complex mixture, thereby allowing for its purity assessment and quantification. High-Performance Liquid Chromatography (HPLC) is the most common method.

Ion-Exchange Chromatography (IEC): Given the ionic nature of the compound, IEC is a highly effective separation method. nih.gov Anion-exchange chromatography can be used to retain the cumenesulfonate anion on a positively charged stationary phase (e.g., an aminopropyl-functionalized silica (B1680970) column). nih.gov Elution is typically achieved by using a buffered mobile phase (e.g., ammonium acetate) with an increasing concentration of a competing anion, which displaces the analyte from the column. semanticscholar.org Alternatively, cation-exchange chromatography can be employed to separate the ammonium cation.

Reversed-Phase HPLC (RP-HPLC): This is another widely used technique. While the ionic nature of this compound results in poor retention on standard nonpolar stationary phases (like C18), this can be overcome by using an ion-pairing agent. An ion-pairing agent, such as a tetrabutylammonium (B224687) salt, is added to the mobile phase. semanticscholar.org It forms a neutral ion pair with the cumenesulfonate anion, which can then be retained and separated on the reversed-phase column. Detection is commonly performed using a UV detector set to the λmax of the aromatic ring.

Small Angle Neutron Scattering (SANS) for Aggregate Structure Analysis

This compound is classified as a hydrotrope, a compound that enhances the solubility of hydrophobic substances in water. nih.govias.ac.in At sufficient concentrations, hydrotropes can form aggregates, a process that is crucial to their function. Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the size, shape, and structure of these aggregates in solution on a nanometer scale. wikipedia.org

In a SANS experiment, a beam of neutrons is passed through the sample solution. The neutrons are scattered by the nuclei of the atoms, and the resulting scattering pattern is measured by a detector. wikipedia.org By analyzing the intensity of scattered neutrons as a function of the scattering angle, detailed information about the structure of the aggregates can be obtained. researchgate.net

For this compound, SANS studies (often performed on its close analog, sodium cumenesulfonate) can determine:

Aggregate Size and Shape: SANS data can be modeled to determine if the aggregates are spherical, ellipsoidal, or rod-shaped, and to calculate their dimensions.

Aggregation Number: The average number of hydrotrope molecules per aggregate can be calculated.

Inter-aggregate Interactions: The scattering pattern can reveal information about the repulsive or attractive forces between different aggregates in the solution. nist.govias.ac.in

These studies are crucial for understanding the mechanism of hydrotropy and for optimizing formulations in various industrial applications.

Electrochemical and Conductometric Methods for Solution Concentration Determination

As an ionic salt, this compound dissociates in aqueous solution into ammonium (NH₄⁺) and cumenesulfonate (C₉H₁₁SO₃⁻) ions. The presence of these mobile charge carriers imparts electrical conductivity to the solution. Conductometric methods leverage this property for quantitative analysis.

The electrical conductivity of the solution is directly proportional to the concentration of the dissolved ions. A conductometer measures the ability of the solution to conduct an electric current. For quantitative determination, a calibration curve is prepared by measuring the conductivity of several standard solutions of known this compound concentrations. The concentration of an unknown sample is then found by measuring its conductivity and reading the corresponding value from the calibration curve.

This method is simple, rapid, and cost-effective. However, it is non-selective, meaning that the presence of any other ionic species in the sample will interfere with the measurement. Therefore, it is best suited for determining the concentration of this compound in relatively pure solutions or where the background electrolyte concentration is known and constant.

Table 4: Example Data for Conductometric Determination of this compound

| Concentration (g/L) | Conductivity (mS/cm) |

|---|---|

| 0.5 | 1.12 |

| 1.0 | 2.15 |

| 2.5 | 5.05 |

| 5.0 | 9.60 |

| 10.0 | 18.10 |

Development and Validation of Methods for Complex Environmental and Product Matrices

The development of analytical methods for this compound necessitates a comprehensive approach that addresses the inherent complexities of the sample matrices. Environmental samples such as wastewater, soil, and sludge, as well as industrial product formulations like detergents and cleaners, contain a multitude of interfering substances that can affect the accuracy and precision of the analysis. Consequently, method development focuses on achieving high selectivity and sensitivity, while validation ensures the reliability of the results.

High-performance liquid chromatography (HPLC) has emerged as a primary technique for the analysis of sulfonated aromatic compounds, including cumenesulfonate. When coupled with a suitable detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector, HPLC can provide the necessary selectivity and sensitivity for quantification. For instance, a reverse-phase HPLC method can be developed to separate cumenesulfonate from other components in a sample.

Sample Preparation: A Critical Step

Effective sample preparation is paramount to the successful analysis of this compound in complex matrices. Solid-phase extraction (SPE) is a widely employed technique for the pre-concentration and clean-up of aqueous samples. The choice of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For polar compounds like cumenesulfonate, hydrophilic-lipophilic balanced (HLB) or specific ion-exchange sorbents can be effective.

For solid matrices such as soil and sludge, extraction is the initial step to isolate the analyte. Techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be utilized to efficiently extract cumenesulfonate from the solid matrix using an appropriate solvent system.

Chromatographic Conditions and Detection

The selection of chromatographic conditions is crucial for achieving the desired separation. For HPLC analysis of cumenesulfonate, a C18 column is often a suitable choice for reversed-phase chromatography. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve good peak shape and resolution.

UV detection is a common and cost-effective method for the quantification of aromatic compounds like cumenesulfonate. The wavelength of detection is selected based on the UV absorbance spectrum of the analyte. For more complex matrices or when higher sensitivity and selectivity are required, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. LC-MS/MS provides structural information and allows for the quantification of the analyte at trace levels, even in the presence of co-eluting interferences.

Method Validation

Once a method has been developed, it must be rigorously validated to ensure its suitability for its intended purpose. Method validation is performed according to guidelines from organizations such as the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Illustrative Data from Method Validation Studies

The following tables provide examples of the type of data generated during the validation of an HPLC-UV method for the determination of a related compound, sodium cumenesulfonate, in a product matrix. The principles and expected performance would be similar for this compound.

Table 1: Linearity Data for Cumenesulfonate Analysis

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 10 | 125,430 |

| 25 | 310,250 |

| 50 | 621,870 |

| 100 | 1,245,600 |

| 150 | 1,865,300 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy and Precision Data for Cumenesulfonate Analysis

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Recovery (%) | RSD (%) |

| 50 | 49.5 | 99.0 | 1.8 |

| 100 | 101.2 | 101.2 | 1.5 |

| 150 | 148.8 | 99.2 | 1.7 |

Table 3: LOD and LOQ for Cumenesulfonate Analysis

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantitation (LOQ) | 1.5 |

The development and validation of analytical methodologies for this compound are critical for its monitoring and control in both environmental and industrial settings. The use of modern analytical techniques, particularly HPLC coupled with UV or MS detection, combined with effective sample preparation, allows for the reliable characterization and quantification of this compound in complex matrices. Rigorous method validation ensures that the data generated is accurate, precise, and fit for its intended purpose.

Environmental Fate and Transformation Pathways of Ammonium Cumenesulfonate

Biodegradation Kinetics and Identification of Degradation Products

Hydrotropes, including ammonium (B1175870) cumenesulfonate, are generally considered to be readily biodegradable under aerobic conditions. wikipedia.org The biodegradation process is a key mechanism for their removal from the environment. In activated sludge sewage treatment processes, the removal rate for hydrotropes has been reported to be greater than 94%. wikipedia.org

While specific kinetic studies on ammonium cumenesulfonate are limited, the degradation of sulfonated aromatic compounds often involves microbial pathways. Bacterial strains have been shown to assimilate and transform related compounds like ammonium lignosulfonate. nih.gov The degradation process can involve the fission of the aromatic nucleus by enzymes. nih.gov For other sulfonated aromatic amines, proposed biodegradation pathways include the cleavage of the sulfonate (–SO₃H) and amine groups, followed by the breakdown of the aromatic ring. researchgate.net It is plausible that the biodegradation of this compound follows a similar pathway, starting with the microbial breakdown of the cumene (B47948) side chain and eventual cleavage and mineralization of the benzene (B151609) ring. The ammonium ion would be released and assimilated into the natural nitrogen cycle.

| Parameter | Finding for Hydrotropes | Reference |

|---|---|---|

| Aerobic Biodegradability | Readily biodegradable | wikipedia.org |

| Removal in Activated Sludge | >94% | wikipedia.org |

Distribution and Transport Mechanisms in Aquatic and Terrestrial Ecosystems

The distribution of this compound in the environment is governed by its physicochemical properties. As a hydrotrope, it is highly soluble in water. Fugacity modeling predicts that over 99% of hydrotropes will reside in the water compartment of the environment, with negligible amounts partitioning to air, soil, sediment, or biota. heraproject.com This is supported by a very low measured octanol-water partition coefficient (log Kow < 1.0), which also indicates a low potential for bioaccumulation. wikipedia.org

In aquatic ecosystems, this compound is expected to be highly mobile and remain primarily in the water column.

In terrestrial ecosystems, the fate is more complex due to the dual nature of the salt. The cumenesulfonate anion, due to its high water solubility, is expected to be mobile in soil and less likely to adsorb to soil particles. chemsafetypro.com Conversely, the ammonium cation (NH₄⁺) can be adsorbed by soil particles, particularly those with a high cation exchange capacity (CEC), such as clays (B1170129) and organic matter. jeeng.net The amount of ammonium adsorbed increases with the concentration of ammonium applied to the soil. jeeng.net Therefore, while the cumenesulfonate portion may be susceptible to leaching, the ammonium portion can be retained in the soil matrix, making it available for plant uptake or microbial nitrification. jeeng.netcopernicus.org

| Environmental Compartment | Predicted Distribution (Hydrotropes) | Key Influencing Factor | Reference |

|---|---|---|---|

| Water | >99% | High water solubility | heraproject.com |

| Soil | Negligible (as a whole compound) | Low octanol-water partition coefficient | heraproject.com |

| Sediment | Negligible | Low octanol-water partition coefficient | heraproject.com |

| Air | Negligible | Very low vapor pressure (<2.0x10⁻⁵ Pa) | wikipedia.org |

| Biota | Low bioaccumulation potential | log Kow < 1.0 | wikipedia.org |

Efficacy of Conventional and Advanced Wastewater Treatment Processes for this compound Removal

Conventional wastewater treatment plants (WWTPs) employing activated sludge processes are highly effective at removing hydrotropes. Studies indicate that approximately 87% to over 94% of hydrotropes are removed during secondary wastewater treatment. wikipedia.orgheraproject.com This high removal efficiency is primarily attributed to aerobic biodegradation. wikipedia.org The ammonium component of the molecule can be removed through biological nitrification and denitrification processes, which are standard in many WWTPs. patsnap.com In the nitrification step, ammonia-oxidizing bacteria convert ammonium to nitrite, which is then converted to nitrate (B79036) by nitrite-oxidizing bacteria. patsnap.com

Advanced wastewater treatment processes could be employed to remove any residual this compound or its degradation byproducts.

Adsorption: Activated carbon or engineered biochar can be used for the adsorption of organic compounds. Sulfonated biochars, for instance, have shown enhanced capacity for adsorbing ammonium due to the presence of sulfonic groups. nih.gov

Advanced Oxidation Processes (AOPs): Processes like ozonation or UV/H₂O₂ treatment are effective at breaking down recalcitrant organic molecules that may resist biological treatment.

Ion Exchange: This method can be effective for removing ammonium ions from wastewater, particularly in streams with high concentrations. assmann-usa.com

| Treatment Process | Reported Removal Efficiency (Hydrotropes) | Primary Mechanism | Reference |

|---|---|---|---|

| Activated Sludge | 87% - >94% | Aerobic Biodegradation | wikipedia.orgheraproject.com |

Mechanistic Studies of Environmental Transformation Processes (e.g., photolysis, hydrolysis)

Specific mechanistic studies detailing the photolysis and hydrolysis of this compound are not widely available in the scientific literature. However, the potential for these transformation pathways can be inferred from the compound's chemical structure.

Photolysis: Direct photolysis occurs when a chemical absorbs light, leading to its degradation. The benzene ring in this compound can absorb ultraviolet (UV) radiation. This absorption could potentially lead to the cleavage of the isopropyl group or the sulfonate group from the aromatic ring. Indirect photolysis, mediated by photochemically produced reactive species in sunlit surface waters (such as hydroxyl radicals), could also contribute to its transformation. For many organic compounds, photolysis is a significant degradation process, with kinetics and quantum yields depending on factors like water chemistry, pH, and the presence of sensitizing substances. chemrxiv.org

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Sulfonate salts derived from aromatic sulfonic acids, like cumenesulfonate, are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-sulfur (C-S) bond in the aromatic sulfonate is stable, as is the ionic bond between the sulfonate anion and the ammonium cation in solution. Therefore, hydrolysis is not expected to be a significant transformation pathway for this compound in the environment.

Further research, including laboratory studies to determine quantum yields and reaction rate constants, would be necessary to quantify the environmental relevance of these abiotic transformation processes for this compound.

Future Research Trajectories and Unaddressed Challenges in Ammonium Cumenesulfonate Research

Integrative Approaches for Enhanced Hydrotrope Performance and Design

The performance of ammonium (B1175870) cumenesulfonate as a hydrotrope is not solely dependent on its intrinsic molecular structure but can be significantly modulated through interactions with other formulation components. Future research must pivot towards a more holistic, integrative approach to formulation design, exploring synergistic effects that can enhance solubilization efficiency, reduce the required concentration of the hydrotrope, and introduce new functionalities.

A primary research avenue is the systematic investigation of synergistic mixtures of ammonium cumenesulfonate with conventional surfactants. Studies have shown that combining hydrotropes and surfactants can lead to a significant enhancement in the solubility of poorly soluble compounds. nih.govijpsonline.com This synergy arises from favorable interactions between the hydrotrope and surfactant molecules, which can lower the critical micelle concentration (CMC) of the surfactant and improve the solubilization capacity of the resulting aggregates. nih.gov The unaddressed challenge lies in developing a comprehensive understanding of the molecular interactions in hydrotrope-surfactant systems. Key research questions include how this compound interacts with anionic, cationic, and non-ionic surfactants and how these interactions influence aggregate morphology and solubilization efficiency.

Another critical area is the role of co-solvents and other additives. The addition of certain salts or organic molecules can either increase ("salt in") or decrease ("salt out") the solubility of a solute. wikipedia.org The effect is highly dependent on the additive's influence on the structure of water and its ability to compete for hydration shells. wikipedia.orgnih.gov Systematically mapping the effects of various classes of co-solvents (e.g., alcohols, glycols) on the hydrotropic action of this compound could lead to highly optimized formulations. The larger the hydrophobic part of an additive, the better its potential hydrotropic efficiency, a principle that could guide the selection of synergistic partners. nih.gov

Table 1: Potential Integrative Strategies to Enhance this compound Performance

| Integrative Component | Potential Synergistic Mechanism | Research Objective | Anticipated Outcome |

|---|---|---|---|

| Anionic/Non-ionic Surfactants | Formation of mixed aggregates with enhanced solubilization capacity; reduction of electrostatic repulsion between surfactant headgroups. nih.gov | To quantify the increase in solubility of model hydrophobic compounds in mixed systems compared to individual components. | Formulations with lower overall chemical load and improved performance. |

| Co-solvents (e.g., Propylene Glycol) | Modification of bulk solvent properties (e.g., polarity, water structure), leading to improved solute-solvent interactions. nih.gov | To correlate co-solvent properties (e.g., hydrophobicity, hydrogen bonding capacity) with changes in hydrotropic efficiency. | Predictive guidelines for co-solvent selection in specific applications. |

| Polymers (e.g., Hydrophilic Polymers) | Formation of polymer-hydrotrope complexes that can stabilize dispersed phases and prevent recrystallization of the solute. nih.gov | To characterize the structure and stability of polymer-hydrotrope-solute complexes. | Enhanced formulation stability and controlled release applications. |

| Electrolytes (Salts) | Modulation of hydrotrope aggregation and interaction with charged solutes through "salting-in" or "salting-out" effects. wikipedia.org | To determine the specific effects of different ions on the minimum hydrotrope concentration (MHC) and solubilization power. | Improved performance in high-electrolyte environments, such as in hard water detergents. |

Investigation of Amphiphilic Co-assemblies Beyond Traditional Micelles

The self-aggregation of hydrotropes like this compound is a key aspect of their solubilizing action. This process is often described as forming "micelle-like" structures, but it is distinct from classical micellization, involving a more gradual, stepwise aggregation. wikipedia.orgnih.gov A significant unaddressed challenge is to look beyond these simple aggregate models and investigate the formation of more complex, ordered structures, particularly in combination with other amphiphiles. Such structures could offer novel functionalities for drug delivery, templating, and advanced materials science.

Future research should focus on the potential for this compound to participate in the formation of lyotropic liquid crystalline (LC) phases. wikipedia.org These are highly ordered, self-assembled structures that form in solution, such as lamellar (Lα), hexagonal (H1), and bicontinuous cubic (V2) phases. nih.govrsc.org While extensively studied for conventional surfactants, the role of hydrotropes in forming or modifying these phases is less understood. Research on surfactant-like ionic liquids with ammonium ions has demonstrated the formation of smectic A phases. lifescienceglobal.com A key challenge is to explore whether this compound, when mixed with other surfactants or lipids, can induce or stabilize such complex phases, and how the incorporation of a solute affects the phase behavior.

The co-assembly of this compound with other molecules, such as polymers or oppositely charged surfactants, could lead to novel nanostructures like vesicles, nanotubes, or complex coacervates. These structures are fundamentally different from the loose aggregates typically associated with hydrotropes and could provide unique compartments for encapsulating active ingredients. Dissipative particle dynamics (DPD) simulations are a promising tool to model and understand the formation of these co-assemblies at a molecular level. mdpi.com

Table 2: Advanced Amphiphilic Assemblies for Future Investigation

| Type of Assembly | Description | Potential Co-assembling Partner | Research Trajectory |

|---|---|---|---|

| Hexagonal Liquid Crystals (H1) | Cylindrical aggregates packed in a hexagonal lattice. | Long-chain surfactants (e.g., Sodium Dodecyl Sulfate). | Investigate the phase diagram of this compound/surfactant/water systems. |

| Lamellar Liquid Crystals (Lα) | Bilayer sheets of amphiphiles separated by solvent layers. | Phospholipids, fatty acids. | Explore the potential for creating stabilized lamellar phases for topical delivery systems. |

| Vesicles | Closed bilayer structures forming a spherical shell around a solvent core. | Cationic surfactants, lipids. | Study the formation of hydrotrope-stabilized vesicles for encapsulation and controlled release. |

| Complex Coacervates | Liquid-liquid phase separation driven by electrostatic interactions. | Cationic polymers or proteins. | Characterize the encapsulation efficiency and release kinetics of active molecules from coacervates. |

Exploration of Bio-Based or Sustainable this compound Equivalents

With a strong global push towards sustainability and a circular economy, a major challenge for the chemical industry is the replacement of petroleum-derived substances with effective, bio-based alternatives. nih.govnih.gov this compound is derived from cumene (B47948), a petrochemical. Therefore, a critical future research trajectory is the identification and development of sustainable hydrotropes that can match or exceed its performance while offering a better environmental profile.

Lignin (B12514952), an abundant biopolymer and a major byproduct of the paper industry, presents a highly promising feedstock. Sodium lignosulfonate, an anionic surfactant derived from lignin, already possesses the key structural motifs of an aromatic hydrotrope: a hydrophobic aromatic backbone and hydrophilic sulfonate groups. ligninchina.com Lignin itself can be dissolved and fractionated using hydrotropes like sodium cumenesulfonate, and research shows that lignin-rich particles can, in turn, act as emulsifiers. nih.govmdpi.comacs.org The challenge is to develop controlled depolymerization and functionalization processes for lignin to produce well-defined, low-molecular-weight aromatic sulfonates that can serve as direct, high-performance replacements for cumenesulfonate. researchgate.net

Another promising avenue is the use of other renewable feedstocks. Researchers have successfully synthesized novel bio-based branched alkylbenzene sulfonates from oleic acid, demonstrating excellent surface activity and good biodegradability. pku.edu.cn Similarly, furan-based surfactants derived from sugars are being explored as green alternatives to linear alkylbenzene sulfonates (LAS). acs.org These approaches could be adapted to create hydrotropes with short alkyl chains attached to bio-derived aromatic or pseudo-aromatic rings. Furthermore, alkyl polyglucosides (APGs), derived from glucose and fatty alcohols, have been identified as effective and 100% bio-based hydrotropes. researchgate.net

Table 3: Potential Bio-Based Alternatives to this compound

| Bio-Based Alternative | Renewable Feedstock | Key Structural Features | Research Challenge |

|---|---|---|---|

| Lignosulfonates / Modified Lignin | Lignin (from wood pulp) | Aromatic rings, sulfonate groups. ligninchina.com | Controlling molecular weight and degree of sulfonation for consistent hydrotropic performance. |

| Bio-Alkylbenzene Sulfonates | Fatty acids (e.g., oleic acid), plant oils. pku.edu.cngoogle.com | Aromatic ring, sulfonate group, bio-derived alkyl chain. | Optimizing synthesis to produce short-chain variants suitable for hydrotropic action rather than detergency. |

| Furan-Based Sulfonates | Sugars (e.g., fructose). acs.org | Furan (B31954) ring (pseudo-aromatic), sulfonate group. | Assessing the hydrotropic efficiency and stability of the furan ring compared to the benzene (B151609) ring. |

| Short-Chain Alkyl Polyglucosides (APGs) | Glucose, short-chain fatty alcohols. researchgate.net | Glucoside headgroup, short alkyl tail. | Evaluating performance as a coupling agent and solubilizer in industrial formulations traditionally using sulfonates. |

Development of Predictive Models for Formulation Behavior and Environmental Fate

The traditional, trial-and-error approach to formulation development is time-consuming and inefficient. A significant frontier in chemical research is the development of robust, predictive computational models that can accelerate the design of new formulations and assess their environmental impact before synthesis. For this compound, this involves creating models that can accurately predict both its formulation behavior and its environmental fate.

Molecular dynamics (MD) simulations have already proven valuable for understanding the self-aggregation of hydrotropes like sodium cumene sulfonate and the mechanisms of solubilization at a molecular level. nih.govnih.govresearchgate.net Future work should expand these simulations to more complex, multi-component systems, as described in section 7.1. These models can elucidate the specific interactions between the hydrotrope, surfactants, co-solvents, and the solute, providing insights that are difficult to obtain experimentally. The challenge is to increase the scale and accuracy of these simulations to quantitatively predict properties like the solubility enhancement factor for a given solute.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models offer a complementary, data-driven approach. mdpi.com These models establish statistical correlations between molecular descriptors (numerical representations of molecular structure) and a specific property or activity. mdpi.com For formulation behavior, QSAR models could be developed to predict the hydrotropic efficiency of a compound based on descriptors like molecular volume, polarity, and hydrophobicity. For environmental fate, QSAR is a well-established tool for predicting properties like biodegradability, bioaccumulation potential, and aquatic toxicity. wikipedia.orgoup.com The primary challenge is to develop and validate QSAR models specifically for the chemical space of hydrotropes, ensuring their predictions are reliable and fall within a well-defined applicability domain. mdpi.comnih.gov

Table 4: Predictive Modeling Approaches for this compound Research

| Modeling Technique | Research Area | Key Inputs (Descriptors) | Predicted Endpoint |

|---|---|---|---|

| Molecular Dynamics (MD) | Formulation Behavior | Force fields describing inter- and intramolecular potentials. | Aggregation mechanisms, solute-hydrotrope interaction energies, aggregate morphology. researchgate.net |

| QSAR/QSPR | Formulation Behavior | Topological indices, quantum-chemical descriptors, hydrophobic parameters (logP). | Solubility enhancement factor, Minimum Hydrotrope Concentration (MHC). |

| QSAR | Environmental Fate | Molecular connectivity indices, fragment counts, electronic properties. | Biodegradability, aquatic toxicity (LC50), octanol-water partition coefficient (Kow). wikipedia.org |

| Multimedia Fate Models | Environmental Fate | Partition coefficients (Kow, Kaw), degradation rates, emission rates. oup.comosti.gov | Predicted environmental concentration (PEC) in air, water, soil, and biota. |

Q & A

Q. What are the established synthetic pathways for ammonium cumenesulfonate, and how can purity be validated?

this compound is synthesized via salt formation between cumenesulfonic acid and ammonia . To validate purity, researchers should employ titration (e.g., acid-base titration for ammonium quantification) and spectroscopic techniques (e.g., FTIR for sulfonate group verification). Chromatographic methods like HPLC with a charged aerosol detector (CAD) can quantify residual solvents or unreacted precursors .

Q. What analytical techniques are recommended for characterizing this compound in aqueous solutions?

- Conductivity measurements to assess ionic strength and dissociation behavior.

- Dynamic light scattering (DLS) to study aggregation in micellar systems.

- NMR spectroscopy (e.g., H and C) to confirm structural integrity and hydrogen bonding interactions .

- UV-Vis spectroscopy for quantifying hydrotropic efficiency in solubilizing hydrophobic compounds .

Q. How does this compound function as a hydrotrope, and what parameters influence its efficacy?

this compound disrupts water’s hydrogen-bonding network, enhancing solubility of nonpolar compounds. Key parameters include:

- Concentration : Optimal hydrotropic action occurs near the critical hydrotrope concentration (CHC), which can be determined via solubility curves .

- Temperature : Elevated temperatures may reduce micelle stability, requiring phase diagram studies to identify stable regions .

- Counterion effects : Compare with sodium cumenesulfonate to assess ammonium’s role in modulating solubility .

Advanced Research Questions

Q. How can experimental designs like response surface methodology (RSM) optimize this compound’s hydrotropic performance?

- Central composite design (CCD) can model interactions between variables (e.g., concentration, temperature, extraction time). For example, in limonin extraction, RSM revealed that hydrotrope dosage (27.7 mL/g) and concentration (2.3 mol/L) were critical .

- Validate models using ANOVA to identify significant terms (e.g., quadratic effects of soak time, ) .

Q. How should researchers address contradictions in reported solubility data for this compound in surfactant systems?

- Replicate conflicting studies under standardized conditions (e.g., ionic strength, temperature).

- Use small-angle X-ray scattering (SAXS) to resolve micellar structures and phase transitions, as discrepancies may arise from polymorphism or measurement techniques .

- Compare with structurally similar surfactants (e.g., dioctadecylammonium chloride) to isolate cation-specific effects .

Q. What mechanisms explain the synergistic effects between this compound and nanoparticles in stabilizing CO foams for enhanced oil recovery?

- Electrostatic interactions : Ammonium cations adsorb onto negatively charged nanoparticles (e.g., alumina), reducing interfacial tension.

- Foam stability tests : Measure half-life under reservoir conditions (e.g., 90°C, high salinity) and correlate with surfactant/nanoparticle ratios .

- Rheological studies : Quantify viscoelastic moduli to assess foam rigidity improvements .

Q. What thermodynamic models best describe the phase behavior of this compound in mixed surfactant systems?

- Flory-Huggins theory can predict solubility parameters in polymer-surfactant blends.

- Pseudo-phase separation models are useful for micellar systems, but tie-line lengths in phase diagrams may require adjustment for poorly soluble surfactants .

- Molecular dynamics simulations can clarify hydrogen-bonding networks and cation-anion pairing .

Q. How can researchers evaluate environmental impacts of this compound in aquatic systems?

- Acute toxicity assays : Use Daphnia magna or algal cultures to determine EC values.

- Degradation studies : Monitor biodegradation via COD/BOD ratios under aerobic/anaerobic conditions.

- Regulatory alignment : Cross-reference with GHS classifications (e.g., aquatic toxicity Category 2) and prioritize alternatives if PNEC (predicted no-effect concentration) thresholds are exceeded .

Methodological Notes

- Data validation : Include raw data tables in appendices for transparency, with processed data in the main text (e.g., limonin yield vs. hydrotrope variables) .

- Conflict resolution : Use systematic reviews to reconcile contradictory findings, citing multiple sources (e.g., x-ray vs. solubility data discrepancies) .

- Ethical compliance : Adhere to ACS and USP guidelines for chemical safety and purity standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.